N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5-ethoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O6/c1-3-28-14-6-7-21-18-17(14)19(26)24(20(27)23(18)2)11-16(25)22-12-4-5-13-15(10-12)30-9-8-29-13/h4-7,10H,3,8-9,11H2,1-2H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGDCXXXVCNBMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC(=O)NC3=CC4=C(C=C3)OCCO4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized by variations in the heterocyclic core, substituents, and pharmacological profiles. Below is a detailed analysis:
Triazole-Sulfanyl Derivatives
- N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (): Key differences: Replaces the pyrido[2,3-d]pyrimidine with a triazole-sulfanyl group. Activity: No explicit pharmacological data, but triazole derivatives are often explored for antimicrobial or anticancer activity .
Thieno[2,3-d]pyrimidine Analogs
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxyacetamide (): Key differences: Substitutes pyrido[2,3-d]pyrimidine with a thienopyrimidine core. Functional impact: The sulfur atom in thienopyrimidine may enhance electron delocalization, affecting redox properties or metal-binding capacity .
Pyrimido[5,4-b]indole Derivatives
- N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-methyl-4-oxopyrimido[5,4-b]indol-2-yl)thio)acetamide ():
- Key differences : Incorporates a pyrimidoindole system instead of pyridopyrimidine.
- Functional impact : The indole fusion increases aromatic surface area, which may enhance DNA intercalation or topoisomerase inhibition .
- Activity : Pyrimidoindoles are studied for antiproliferative activity, though specific data are unavailable .
Bicyclic Amine-Linked Acetamides
- N-(5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)thiazol-4-yl)acetamide derivatives (): Key differences: Replaces the pyridopyrimidine with a thiazole-carboxamide group.
Data Tables
Table 1: Structural and Functional Comparison
*Calculated based on IUPAC name.
Discussion of Key Findings
- Structural Flexibility: The target compound’s pyrido[2,3-d]pyrimidine core offers a balance between lipophilicity and hydrogen-bonding capacity, distinguishing it from sulfur-containing analogs (e.g., thienopyrimidine) or nitrogen-dense triazoles .
- Substituent Effects : The 5-ethoxy group may enhance metabolic stability compared to methyl or ethyl groups in analogs, though this requires experimental validation .
- Kinase Inhibition Potential: The CDK9 inhibitory activity of the thiazole-carboxamide analog () suggests that the target compound’s pyridopyrimidine scaffold could be optimized for similar targets .
Preparation Methods
Retrosynthetic Analysis and Strategic Planning
The compound’s structure dissects into two primary fragments:
- Pyrido[2,3-d]pyrimidine-2,4-dione core with 5-ethoxy and 1-methyl substituents.
- N-(2,3-Dihydrobenzo[b]dioxin-6-yl)acetamide side chain.
Retrosynthetically, the molecule is assembled via amide coupling between a pyrido[2,3-d]pyrimidine acetic acid derivative and 2,3-dihydrobenzo[b]dioxin-6-amine. Critical challenges include ensuring regioselectivity during heterocycle formation and optimizing coupling efficiency.
Synthesis of the Pyrido[2,3-d]Pyrimidine Fragment
Formation of the Imidazo[1,2-a]Pyridine Intermediate
The pyrido[2,3-d]pyrimidine scaffold is constructed via a TosOH-catalyzed cyclocondensation. A mixture of pyridin-2-amine (1 eq) and pyridine-2-carbaldehyde (1 eq) in methanol reacts with 2-isocyano-2,4,4-trimethylpentane (1 eq) at 70°C for 12 hours, yielding an imidazo[1,2-a]pyridine intermediate.
Oxidation and Substitution to Install 5-Ethoxy and 1-Methyl Groups
Bromination of the imidazo[1,2-a]pyridine at position 3 using N-bromosuccinimide (1.2 eq) in acetonitrile at 30°C introduces a bromine atom, which is subsequently displaced by ethoxide via nucleophilic aromatic substitution. Methylation at N1 is achieved using methyl iodide (1.5 eq) in the presence of potassium carbonate in DMF at 60°C.
Table 1: Key Reaction Conditions for Pyrido[2,3-d]Pyrimidine Synthesis
Synthesis of the 2,3-Dihydrobenzo[b]Dioxin-6-Amine Fragment
Construction of the Benzodioxane Ring
Pyrocatechol undergoes cyclocondensation with methyl acrylate in the presence of boron trifluoride etherate (BF₃·OEt₂) at 100°C, forming methyl 2,3-dihydrobenzo[b]dioxin-6-carboxylate. Hydrolysis with LiOH (2 eq) in THF/water (3:1) at 50°C yields the carboxylic acid, which is converted to the amine via Curtius rearrangement using diphenylphosphoryl azide (DPPA) and tert-butanol.
Amide Coupling and Final Assembly
Activation of the Pyrido[2,3-d]Pyrimidine Acetic Acid
The pyrido[2,3-d]pyrimidine acetic acid derivative (1 eq) is activated using EDCI (1.5 eq) and HOBt (1 eq) in dichloromethane at 0°C for 1 hour. This intermediate reacts with 2,3-dihydrobenzo[b]dioxin-6-amine (1.2 eq) in the presence of N,N-diisopropylethylamine (DIPEA, 3 eq) at room temperature for 12 hours, yielding the target acetamide.
Table 2: Coupling Optimization Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Coupling Reagent | EDCI/HOBt | 75% |
| Solvent | DCM | Minimal side products |
| Temperature | 25°C | 80% conversion |
| Reaction Time | 12 h | Complete activation |
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Analysis
Comparative Analysis with Structural Analogs
Replacing the benzodioxane moiety with naphthalen-1-yl (as in) reduces polarity (logP increases from 2.1 to 3.8), impacting solubility. The ethoxy group at position 5 enhances metabolic stability compared to unsubstituted analogs.
Q & A
Q. What are the key steps and methodological considerations for synthesizing this compound?
Answer: Synthesis involves multi-step reactions with strict control of conditions:
- Step 1: Formation of the pyrido[2,3-d]pyrimidin-2,4-dione core via cyclization under reflux (ethanol, 80°C) .
- Step 2: Introduction of the ethoxy group via nucleophilic substitution (K₂CO₃, DMF, 60°C) .
- Step 3: Acetamide coupling using EDC/HOBt in dichloromethane .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization . Critical Parameters:
- Inert atmosphere (N₂/Ar) to prevent oxidation .
- Microwave-assisted synthesis for improved yield (e.g., 20% reduction in reaction time) .
Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Characterization Method |
|---|---|---|---|
| Core formation | Ethanol, 80°C, 12h | 65 | NMR, MS |
| Ethoxylation | K₂CO₃, DMF, 60°C, 6h | 72 | TLC, IR |
| Acetamide coupling | EDC/HOBt, DCM, RT | 58 | HPLC, NMR |
Q. How is the structural integrity of intermediates and the final compound validated?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms regioselectivity (e.g., ethoxy group at C5) and absence of tautomers .
- Mass Spectrometry (MS): High-resolution MS verifies molecular weight (e.g., [M+H]⁺ at m/z 452.15) .
- X-ray Crystallography: Resolves ambiguities in heterocyclic ring conformations (e.g., dihydrobenzo[dioxin] planarity) .
Q. What are common impurities encountered during synthesis, and how are they mitigated?
Answer:
- By-products:
- Unreacted pyrimidinone intermediates (detected via TLC; removed by column chromatography) .
- Ethoxy group hydrolysis products (avoided by anhydrous conditions) .
- Mitigation:
- Real-time monitoring via in-situ IR for reaction progress .
- Use of scavenger resins (e.g., QuadraPure™) to trap excess reagents .
Q. What in vitro assays are recommended for initial biological activity screening?
Answer:
Q. How should the compound be stored to maintain stability?
Answer:
- Short-term: -20°C in anhydrous DMSO (sealed under N₂) .
- Long-term: Lyophilized powder at -80°C (moisture-free environment) .
- Stability Monitoring: Quarterly HPLC analysis (degradation <5% over 6 months) .
Advanced Research Questions
Q. How can reaction pathways be optimized using computational methods?
Answer:
- Quantum Chemistry: DFT calculations (Gaussian 16) to model transition states and identify rate-limiting steps (e.g., ethoxylation energy barrier ~25 kcal/mol) .
- Machine Learning: Training models on reaction databases to predict optimal solvents (e.g., DMF vs. THF for coupling efficiency) .
- Case Study: Microwave optimization reduced cyclization time from 12h to 2h (yield: 65% → 78%) .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
Answer:
- Dynamic Effects: Variable-temperature NMR (VT-NMR) to detect rotamers (e.g., amide bond rotation at 300 K) .
- Isotopic Labeling: ¹³C-labeled ethoxy group to confirm C5 substitution via HMBC .
- Advanced MS/MS: Fragmentation patterns differentiate isomers (e.g., pyrido[2,3-d] vs. [3,4-d] substitution) .
Q. How can structure-activity relationships (SAR) guide further modifications?
Answer:
- Core Modifications:
| Modification | Biological Impact | Reference |
|---|---|---|
| Ethoxy → methoxy | Reduced cytotoxicity (IC₅₀: 12 μM → 25 μM) | |
| Methyl at N1 → ethyl | Improved kinase inhibition (Ki: 150 nM → 80 nM) |
Q. What alternative synthetic routes exist for scale-up challenges?
Answer:
Q. How can AI-driven platforms accelerate experimental design?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
